molecular formula C14H17N3O B2989822 (4-aminopiperidin-1-yl)(1H-indol-2-yl)methanone CAS No. 1153131-79-3

(4-aminopiperidin-1-yl)(1H-indol-2-yl)methanone

Cat. No.: B2989822
CAS No.: 1153131-79-3
M. Wt: 243.31
InChI Key: FHJCEXVWFHABPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-aminopiperidin-1-yl)(1H-indol-2-yl)methanone is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, serving as a key synthetic intermediate for the development of novel therapeutic agents. The core structure of this compound, which incorporates both an indole and an aminopiperidine moiety, is frequently utilized in the design of potent small-molecule inhibitors. Specifically, this chemical scaffold has been identified as a critical precursor in the structure-based optimization of menin-Mixed Lineage Leukemia 1 (MLL1) interaction inhibitors . The menin-MLL protein-protein interaction is a validated therapeutic target for acute leukemias with MLL gene translocations, a condition associated with a poor prognosis . Researchers have employed derivatives of this compound to develop inhibitors with low nanomolar activity (IC50 = 3.6 nM), demonstrating pronounced effects in MLL leukemia cell models . Beyond oncology, this intermediate has been used to synthesize novel sulfonamide-based indole derivatives screened for antimicrobial activity . Research indicates that compounds derived from this compound show promising activity against a panel of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Klebsiella pneumoniae . The versatility of the 4-aminopiperidine building block also extends to neuroscientific research, where similar aminopiperidine-containing compounds are explored as atypical dopamine transporter (DAT) inhibitors for potential application in psychostimulant use disorders . With the molecular formula C14H17N3O and a PubChem CID of 43556241, this compound provides researchers with a versatile chemical scaffold for drug discovery and development across multiple disease areas .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-aminopiperidin-1-yl)-(1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c15-11-5-7-17(8-6-11)14(18)13-9-10-3-1-2-4-12(10)16-13/h1-4,9,11,16H,5-8,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJCEXVWFHABPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-aminopiperidin-1-yl)(1H-indol-2-yl)methanone typically involves the reaction of 4-aminopiperidine with 1H-indole-2-carboxylic acid. The reaction conditions usually require the use of coupling agents such as carbodiimides (e.g., DCC, EDC) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as the desired scale, cost efficiency, and safety considerations. The use of automated systems for monitoring and controlling reaction parameters (e.g., temperature, pressure, and pH) is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(4-aminopiperidin-1-yl)(1H-indol-2-yl)methanone: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: : Nucleophilic substitution reactions can occur at the amine or carbonyl groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: : Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of oxo derivatives.

  • Reduction: : Formation of reduced analogs.

  • Substitution: : Formation of substituted derivatives at the amine or carbonyl positions.

Scientific Research Applications

(4-aminopiperidin-1-yl)(1H-indol-2-yl)methanone:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activities, including antimicrobial and anticancer properties.

  • Medicine: : Potential therapeutic applications in the treatment of various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4-aminopiperidin-1-yl)(1H-indol-2-yl)methanone exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

The indole-2-yl methanone core is shared among analogs, but substitutions on the amine-containing heterocycle (piperidine, piperazine, or pyridoindole) and additional functional groups critically influence target selectivity, potency, and pharmacokinetics.

Table 1: Key Structural Analogs and Their Properties
Compound Name Structural Features Target/Activity Key Findings References
(4-aminopiperidin-1-yl)(1H-indol-2-yl)methanone 4-aminopiperidine Antimicrobial (inferred from derivatives) Synthesized via EDCl/HOBt coupling; used to generate sulfonamide derivatives with antimicrobial activity.
Compound 36 : (4,4-difluoropiperidin-1-yl)[1-isopropyl-5-(1-isopropylpiperidin-4-yloxy)-1H-indol-2-yl]methanone 4,4-difluoropiperidine, isopropyl groups Histamine H3 receptor inverse agonist (obesity) High efficacy in chronic rodent obesity models; excellent pharmacokinetics (PK) and safety profile.
(4-benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone 4-benzylpiperazine Structural analog (unspecified target) Available as a chemical entity; benzyl group may enhance lipophilicity and CNS penetration.
Anti-inflammatory compounds 122–125 (e.g., (5-chloro-1-(4-chlorobenzyl)-1H-indol-2-yl)(4-((3,5,6-trimethylpyrazin-2-yl)methyl)piperazin-1-yl)methanone) Piperazine with methylpyrazine or benzyl substituents COX-2 inhibition (anti-inflammatory) High selectivity (comparable to celecoxib); low cytotoxicity on normal cells.
2-Benzoylindole Phenyl group (no amine-heterocycle) Cannabinoid receptor SAR studies Simpler structure; baseline for understanding substituent effects on receptor binding.

Structure-Activity Relationships (SAR)

  • Piperidine vs. Piperazine: Piperazine analogs (e.g., compound 122) show enhanced anti-inflammatory activity, likely due to improved hydrogen bonding with COX-2 . In contrast, 4-aminopiperidine in the target compound allows for secondary derivatization, enabling antimicrobial activity .
  • Fluorine Substitution : The 4,4-difluoropiperidine in compound 36 increases metabolic stability, contributing to its excellent PK profile and efficacy in obesity models .

Biological Activity

The compound (4-aminopiperidin-1-yl)(1H-indol-2-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various therapeutic contexts. This article provides a detailed overview of its biological activity, including structure-activity relationships, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural components, which include an indole moiety and a piperidine ring. This structural combination is significant for its interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to modulate enzyme activities and receptor interactions. It may act as an inhibitor of specific protein kinases and other enzymes, leading to various physiological effects. The precise mechanism often involves:

  • Binding to Enzymes : The compound can bind to enzymes or receptors, altering their activity.
  • Inhibition of Protein Interactions : It has shown potential in inhibiting protein-protein interactions, which is crucial in cancer therapies.

Biological Activity Data

Recent studies have reported various biological activities associated with this compound. Below are key findings from the literature:

Activity IC50 Value Cell Line/Target Reference
Inhibition of MLL Interaction31 nMMLL leukemia cells
GSK-3β Inhibition360 nMGSK-3β enzyme
Antimicrobial ActivityNot specifiedVarious bacterial strains

Study on MLL Leukemia Inhibition

A significant study highlighted the compound's role as a menin–MLL inhibitor. It demonstrated an IC50 value of 31 nM against MLL leukemia cell lines, suggesting strong potential for therapeutic applications in hematological malignancies. The study emphasized the importance of optimizing drug-like properties for improved efficacy and selectivity in vivo .

GSK-3β Inhibition Research

Another investigation focused on the compound's inhibitory effects on GSK-3β, a critical enzyme involved in various cellular processes, including cell proliferation and survival. The most potent derivatives exhibited IC50 values around 360 nM, indicating a promising profile for further development in neurodegenerative diseases .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that modifications on the indole ring and piperidine moiety can significantly affect the compound's biological activity. For instance:

  • Substituents on Indole Ring : Variations in substituents led to changes in potency and selectivity against cancer cell lines.
  • Piperidine Modifications : Altering the piperidine nitrogen substituents influenced metabolic stability and cellular permeability.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (4-aminopiperidin-1-yl)(1H-indol-2-yl)methanone?

  • Methodological Answer : The compound can be synthesized via amide coupling between 1H-indole-2-carboxylic acid derivatives and 4-aminopiperidine. Key steps include:

  • N-methylation : Use methyl iodide (MeI) and K₂CO₃ to methylate the indole nitrogen (85% yield) .
  • Carboxylic acid activation : React with EDCl·HCl, HOBt, and DIPEA in dry DMF to form the active ester intermediate .
  • Amide coupling : Combine with 4-aminopiperidine derivatives under reflux, followed by purification via column chromatography (CH₂Cl₂:MeOH, 9:1) .

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., NH₂ protons at δ 10.98 ppm in D₂O exchangeable signals) .
  • Mass spectrometry (MS) : ESI-MS for molecular ion verification (e.g., [M + Na]⁺ peaks) .
  • X-ray crystallography : Use SHELX programs (SHELXS/SHELXL) for single-crystal structure determination, particularly for resolving stereochemistry and hydrogen-bonding networks .

Q. What are the common pharmacological targets associated with this compound?

  • Methodological Answer :

  • Anti-inflammatory activity : Assess via COX-2 inhibition assays and comparative studies with derivatives .
  • Antifungal activity : Evaluate ergosterol biosynthesis inhibition in Candida species .
  • Anti-obesity potential : Screen using histamine H3 receptor inverse agonism in diet-induced obese models .

Advanced Research Questions

Q. How can researchers address low yields during reductive amination steps in derivative synthesis?

  • Methodological Answer :

  • Optimize reaction conditions : Use NaCNBH₃ instead of NaBH₄ for improved selectivity in methanol at 0°C–60°C .
  • Purification adjustments : Employ gradient elution in column chromatography (e.g., 12% MeOH in dichloromethane) to isolate polar byproducts .
  • Catalyst screening : Test alternatives like PTSA in ethanol for enhanced efficiency .

Q. How to resolve contradictions in reported biological activities across studies?

  • Methodological Answer :

  • Target-specific assays : Conduct kinase inhibition profiling (e.g., MAPK) to clarify mechanism-of-action discrepancies .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to compare binding affinities with structural analogs (e.g., variations in indole substituents) .
  • Dose-response studies : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH, serum content) to minimize variability .

Q. What strategies improve the compound’s ADMET profile for therapeutic development?

  • Methodological Answer :

  • Log P optimization : Introduce hydrophilic groups (e.g., -OH, -SO₂NH₂) to reduce octanol-water partition coefficients below 5 .
  • Solubility enhancement : Co-crystallize with cyclodextrins or use salt forms (e.g., hydrochloride) .
  • Metabolic stability : Perform CYP450 inhibition assays and modify metabolically labile sites (e.g., piperidine ring substitutions) .

Q. How to validate crystallographic data for polymorphic forms of the compound?

  • Methodological Answer :

  • SHELX refinement : Refine high-resolution data using SHELXL with TWIN/BASF commands for twinned crystals .
  • Hirshfeld surface analysis : Compare intermolecular interactions (e.g., H-bonding, π-π stacking) across polymorphs .
  • DSC/TGA : Characterize thermal stability to confirm phase purity .

Data Contradiction Analysis

Q. How to interpret conflicting results in antimicrobial activity assays?

  • Methodological Answer :

  • Strain-specific testing : Re-test against Gram-negative (Enterobacter aerogenes) and Gram-positive panels under identical MIC protocols .
  • Check for efflux pump interference : Use efflux inhibitors (e.g., PAβN) to isolate resistance mechanisms .
  • Synergistic studies : Combine with known antibiotics (e.g., fluconazole) to identify potentiation effects .

Experimental Design Considerations

Q. What controls are critical in in vivo efficacy studies for this compound?

  • Methodological Answer :

  • Positive controls : Include reference drugs (e.g., ketoconazole for antifungal assays) .
  • Vehicle controls : Use DMSO/EtOH mixtures at <1% v/v to exclude solvent toxicity .
  • Pharmacokinetic monitoring : Collect plasma samples at Tₘₐₓ (e.g., 2–4 hr post-dose) for bioavailability comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.